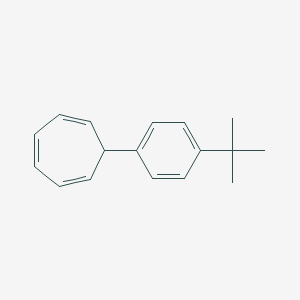
7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene is an organic compound that belongs to the class of cycloheptatrienes This compound features a seven-membered ring with three double bonds and a tert-butylphenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene can be achieved through several methodsAnother method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by further functionalization to introduce the tert-butylphenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions or pyrolysis processes, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and a ligand in organometallic chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its double bonds and functional groups. The compound can participate in various chemical reactions, such as Diels-Alder reactions, due to its conjugated system. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the tert-butylphenyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
This functional group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
89610-94-6 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
7-(4-tert-butylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C17H20/c1-17(2,3)16-12-10-15(11-13-16)14-8-6-4-5-7-9-14/h4-14H,1-3H3 |
InChI Key |
IWHDOMOJQAWZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
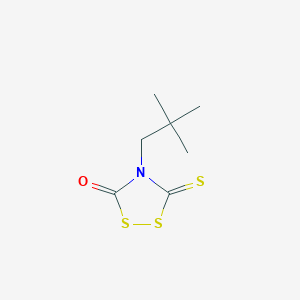
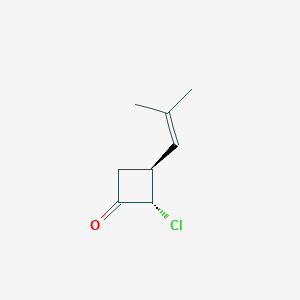
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
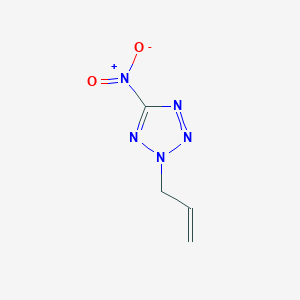
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)

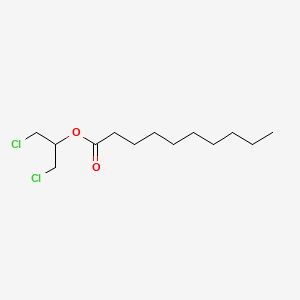
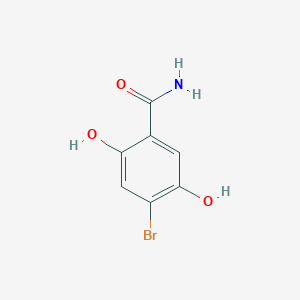
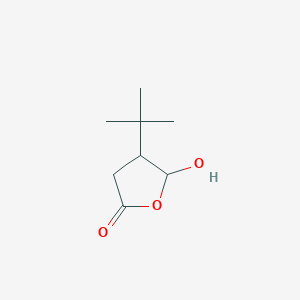
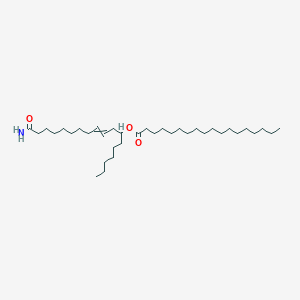
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
